molecular formula C21H19Cl2NO3 B11399870 N-(2-chlorobenzyl)-2-(4-chloro-2-methylphenoxy)-N-(furan-2-ylmethyl)acetamide

N-(2-chlorobenzyl)-2-(4-chloro-2-methylphenoxy)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B11399870
M. Wt: 404.3 g/mol
InChI Key: GBRMMIABTPKGRG-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-methylphenoxy)-N-[(2-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]acetamide is a complex organic compound with a unique structure that combines chlorinated phenoxy and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methylphenoxy)-N-[(2-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 4-chloro-2-methylphenol with chloroacetyl chloride to form 2-(4-chloro-2-methylphenoxy)acetyl chloride. This intermediate is then reacted with 2-chlorobenzylamine and furan-2-ylmethanamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-methylphenoxy)-N-[(2-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring yields furan-2-carboxylic acid derivatives, while reduction of nitro groups results in amines.

Scientific Research Applications

2-(4-Chloro-2-methylphenoxy)-N-[(2-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-[(2-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chloro-2-methylphenoxy)-2’-methylacetanilide: Shares a similar phenoxy structure but differs in the acetanilide moiety.

    4-Chloro-2-methoxyphenol: Contains a chlorinated phenol group but lacks the complex amide structure.

Uniqueness

2-(4-Chloro-2-methylphenoxy)-N-[(2-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]acetamide is unique due to its combination of chlorinated phenoxy and furan moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C21H19Cl2NO3

Molecular Weight

404.3 g/mol

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-[(2-chlorophenyl)methyl]-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C21H19Cl2NO3/c1-15-11-17(22)8-9-20(15)27-14-21(25)24(13-18-6-4-10-26-18)12-16-5-2-3-7-19(16)23/h2-11H,12-14H2,1H3

InChI Key

GBRMMIABTPKGRG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)N(CC2=CC=CC=C2Cl)CC3=CC=CO3

Origin of Product

United States

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